molecular formula C19H16ClN3O4S2 B2696374 N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-chlorophenylsulfonamido)benzamide CAS No. 898465-93-5

N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-chlorophenylsulfonamido)benzamide

Cat. No.: B2696374
CAS No.: 898465-93-5
M. Wt: 449.92
InChI Key: ICDSWEFUNNCWGL-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-chlorophenylsulfonamido)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-chlorophenylsulfonamido)benzamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Thiazole Formation: The thiazole ring can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the thiazole derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base.

    Amide Bond Formation: The final step involves the formation of the amide bond by reacting the sulfonamide derivative with 2-aminobenzamide under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-chlorophenylsulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-chlorophenylsulfonamido)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylthiazol-2-yl)-2-(4-chlorophenylsulfonamido)benzamide
  • N-(5-acetylthiazol-2-yl)-2-(4-chlorophenylsulfonamido)benzamide
  • N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-bromophenylsulfonamido)benzamide

Uniqueness

N-(5-acetyl-4-methylthiazol-2-yl)-2-(4-chlorophenylsulfonamido)benzamide is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(4-chlorophenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S2/c1-11-17(12(2)24)28-19(21-11)22-18(25)15-5-3-4-6-16(15)23-29(26,27)14-9-7-13(20)8-10-14/h3-10,23H,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDSWEFUNNCWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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